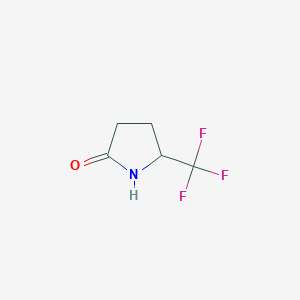

5-(Trifluoromethyl)pyrrolidin-2-one

Descripción general

Descripción

5-(Trifluoromethyl)pyrrolidin-2-one is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-(Trifluoromethyl)pyrrolidin-2-one involves the reaction of pyroglutamic acid with sulfur tetrafluoride at room temperature. This reaction yields enantiomerically pure this compound with a high yield of 92% and an enantiomeric excess of over 99% . The reaction conditions are relatively mild, making this method efficient and scalable for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives, such as 5-(Trifluoromethyl)pyrrolidine.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the trifluoromethyl group .

Major Products

Major products formed from these reactions include γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its lipophilicity, attributed to the trifluoromethyl group, enhances the bioavailability of drugs. Notable applications include:

-

Antiviral Agents :

- Tipranavir : A non-peptide anti-HIV drug that utilizes a trifluoromethyl-pyridine structure. It acts by inhibiting the HIV protease enzyme, showcasing the efficacy of trifluoromethyl groups in antiviral activity .

- PF-07817883 : A second-generation oral SARS-CoV-2 main protease inhibitor that exhibits improved metabolic stability compared to existing therapies .

- Antitumor Agents :

- Neuroactive Compounds :

Agrochemical Applications

The presence of the trifluoromethyl group enhances the efficacy of agrochemicals, making them more potent against pests and diseases:

- Pesticides :

- Pyridalyl : A derivative containing the 5-(trifluoromethyl)pyridine structure, developed for pest control with superior efficacy compared to traditional insecticides .

- Fluazinam : A fungicide that demonstrates higher activity due to its trifluoromethyl substitution, affecting respiration biochemistry in target organisms .

Material Science Applications

The compound is also being investigated for its role in material science:

- Lithium Solid-State Batteries :

Table 1: Summary of Pharmaceutical Applications

| Application Type | Compound Name | Mechanism of Action | Key Features |

|---|---|---|---|

| Antiviral | Tipranavir | HIV protease inhibitor | Non-peptide structure |

| Antiviral | PF-07817883 | SARS-CoV-2 protease inhibitor | Improved metabolic stability |

| Antitumor | Various | Targeting cancer cells | Undergoing clinical trials |

Table 2: Agrochemical Applications

| Application Type | Compound Name | Target Organism | Efficacy |

|---|---|---|---|

| Pesticide | Pyridalyl | Various insects | Superior to phenyl insecticides |

| Fungicide | Fluazinam | Fungal pathogens | Higher activity than chlorine derivatives |

Case Studies

- Clinical Trials of Antiviral Agents :

- Development of Agrochemicals :

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups.

Uniqueness

5-(Trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry .

Actividad Biológica

5-(Trifluoromethyl)pyrrolidin-2-one, a compound characterized by its unique trifluoromethyl group, has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.11 g/mol. The trifluoromethyl group (CF₃) enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for further modifications in pharmaceutical applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity and selectivity, which can modulate several biochemical pathways. This property is particularly useful in the development of enzyme inhibitors and receptor ligands.

Pharmacokinetics

A summary of the pharmacokinetic profile for related compounds indicates that the presence of the trifluoromethyl group can affect clearance rates and bioavailability:

| Species | Clearance (Cl) | Bioavailability (F) | Volume of Distribution (Vd) | Half-life (t₁/₂) |

|---|---|---|---|---|

| Mouse | 1.87 L/h/kg | 54% | 1.08 L/kg | 0.55 h |

| Rat | 1.54 L/h/kg | 88% | 1.53 L/kg | 0.97 h |

| Dog | 0.84 L/h/kg | 126% | 0.74 L/kg | 0.70 h |

| Human | ~0.88 L/h/kg | ~70% | ~0.85 L/kg | ~0.70 h |

This data suggests that compounds with similar structures may exhibit varying pharmacokinetic properties, which are crucial for determining their therapeutic potential .

Antiviral and Anticancer Applications

This compound has been explored as a key intermediate in synthesizing antiviral and anticancer agents. Its ability to form stable interactions with target proteins makes it a candidate for developing drugs that inhibit specific pathways involved in disease progression.

For instance, a study highlighted the compound's effectiveness as a selective inhibitor of cyclin-dependent kinase CDK8, which plays a role in colorectal cancer progression . Additionally, research indicates that derivatives of this compound can enhance metabolic stability while maintaining potency against cancer cell lines .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. A notable example includes its use in studies targeting branched-chain amino acid transaminases (BCAT), where it demonstrated promising inhibitory effects against BCAT1/2, thereby influencing metabolic pathways associated with various diseases .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONNPBZAYHNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576668 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141519-28-0 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.